tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a brominated tetrahydroquinoline derivative featuring a tert-butyl carbamate group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where it is utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira) and enantioselective aminations . Its structure includes a partially saturated quinoline core, which enhances conformational flexibility compared to fully aromatic systems. The bromine atom at the 6-position provides a reactive site for further functionalization, enabling the introduction of diverse substituents (e.g., alkyl, aryl, or heterocyclic groups) .
Properties
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKARGTRMNFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696254 | |
| Record name | tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-45-8 | |
| Record name | 1,1-Dimethylethyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the bromination of a quinoline precursor followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step can be carried out using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Chemical Reactions Analysis
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Pharmaceutical Synthesis:
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate serves as an important intermediate in the synthesis of numerous pharmaceuticals. Its structure allows for modifications that can lead to compounds targeting neurological disorders and infectious diseases. The bromine atom enhances its reactivity, making it suitable for further chemical transformations that are essential in drug development.
Therapeutic Potential:
Research indicates that derivatives of this compound exhibit potential as therapeutic agents. Studies have shown its efficacy in modulating biological pathways associated with various diseases, including cancer and neurodegenerative disorders. The interaction of the compound with specific enzymes or receptors is crucial for its biological activity.
Biological Studies
Exploration of Biological Activity:
The compound is utilized in biological studies to investigate the pharmacological properties of quinoline derivatives. Its ability to interact with biological targets makes it a valuable tool for understanding the mechanisms of action and therapeutic effects of related compounds.
Inhibition Studies:
Preliminary studies have demonstrated that this compound can act as an inhibitor for certain enzymes, which positions it as a candidate for drug development aimed at treating enzyme-related diseases.
Industrial Applications
Agrochemicals and Dyes:
In addition to its medicinal uses, this compound is also involved in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for creating compounds with specific desired properties for agricultural applications.
Synthetic Versatility:
The compound's unique structure allows it to serve as a building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. This versatility is particularly valuable in both academic research and industrial settings where novel materials are required.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₁₈BrNO₂
- Molecular Weight : 328.2 g/mol (calculated).
- Synthesis: Typically prepared via palladium-catalyzed cross-coupling reactions or direct bromination of the quinoline precursor .
- Applications : Widely used in opioid receptor modulator synthesis and bioactive molecule development .
The structural and functional versatility of tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is highlighted through comparisons with analogs bearing different substituents. Below is a detailed analysis:
Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives
Key Findings :
6-Chloro-3-fluoro derivatives show enhanced metabolic stability and binding affinity in CNS-targeted drugs due to halogen interactions .
Physical Properties :
- 6-Methoxy derivatives display higher solubility in polar solvents (logP = 3.45) compared to hydrophobic analogs like 6-benzyl (logP ≈ 5.2, estimated) .
- Melting points vary significantly; fluorinated derivatives (e.g., 2h) have higher m.p. (>100°C) due to crystal packing effects .
Biological Activity :
- 6-Benzyl and 6-(cyclohexylmethyl) derivatives demonstrate mixed-efficacy μ-opioid receptor (MOR) agonism, with potency influenced by steric bulk .
- 6-(3-Oxopropyl) derivatives serve as precursors to enantioenriched amines for analgesic development .
Structural Insights :
Biological Activity
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a bromine atom at the 6-position and a tert-butyl ester group, has drawn significant interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18BrNO2
- Molecular Weight : Approximately 312.20 g/mol
- CAS Number : 1123169-45-8
- Structure : The compound features a quinoline backbone with a tert-butyl group enhancing lipophilicity and a bromine substituent that affects reactivity.
The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, which leads to modulation of various biological pathways.
Target Enzymes
One of the key targets identified for this compound is Monoamine Oxidase (MAO) . Inhibition of MAO leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation can have significant implications for mood regulation and neuroprotection.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Neuroprotective Effects : By inhibiting MAO, the compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induced apoptosis in cancer cell lines | |
| Antibacterial | Effective against Gram-positive bacteria | |
| Neuroprotective | MAO inhibition leading to increased neurotransmitter levels |
Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
Case Study: Antibacterial Efficacy
In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, suggesting potential for therapeutic applications.
Synthetic Routes and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The ability to modify its structure allows for the development of derivatives with enhanced biological properties.
Table 2: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| Annulation Reactions | Involves ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes under mild conditions. |
| Oxidation/Reduction | Allows conversion into various functionalized derivatives with potential biological activities. |
Q & A
Q. What are common synthetic routes for synthesizing tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a procedure involving tris(dibenzylideneacetone)dipalladium(0) (2 mol%) and 2-(diantert-butylphosphino)-1-phenylindole (6 mol%) in anhydrous DMF at 100°C for 2 hours yielded 66% of a derivative after column chromatography . Alternative methods using similar catalytic systems report yields of ~63–66%, emphasizing the importance of ligand selection and solvent optimization .
Q. How is the compound characterized structurally after synthesis?
Key characterization techniques include:
- 1H/13C NMR : Peaks at δ 7.58 (d, J = 8.4 Hz) and δ 154.0 (C=O) confirm the carbamate and bromo-substituted aromatic structure .
- HRMS : A calculated [M+Na]+ of 312.1570 matches experimental data (312.1582), verifying molecular integrity .
- FTIR : Absorbance at 1738 cm⁻¹ corresponds to the carbonyl group of the tert-butoxycarbonyl (Boc) moiety .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep sealed in dry conditions at 2–8°C to prevent degradation .
- Hazard Mitigation : Avoid ignition sources (P210), use personal protective equipment (H315/H319), and follow protocols for skin/eye contact (P305+P351+P338) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions?
Optimization variables include:
- Catalyst Loading : Increasing Pd catalyst from 2 mol% to 5 mol% may improve turnover but risks side reactions.
- Solvent : Polar aprotic solvents like DMF enhance solubility of intermediates, but alternatives (e.g., THF) could reduce byproduct formation .
- Temperature : Lower temperatures (e.g., 80°C) may improve selectivity for Buchwald-Hartwig amination .
Q. What strategies resolve discrepancies in reaction yields between catalytic systems?
Discrepancies (e.g., 66% vs. 63.8% yields) may arise from ligand steric effects or trace moisture. Troubleshooting steps:
- Ligand Screening : Bulky ligands improve stability in Pd-mediated couplings .
- Additives : Bases like N,N-dicyclohexylmethylamine (110 mol%) enhance deprotonation efficiency .
- Inert Atmosphere : Rigorous exclusion of oxygen/moisture minimizes catalyst deactivation .
Q. How does the bromo substituent influence reactivity in palladium-catalyzed couplings?
The bromo group acts as a directing and leaving group. For example, in , Suzuki-Miyaura coupling replaces bromine with allylic alcohol, leveraging oxidative addition at Pd(0) . Computational studies (e.g., DFT) could model electron-withdrawing effects of bromine on transition-state energetics .
Q. What role does this compound play in constructing complex heterocycles?
It serves as a key intermediate for:
- Functionalization : Introducing ketones (e.g., 3-oxopropyl groups) via allylation .
- Biological Probes : Derivatives like 6-bromo-1-(1-methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline are synthesized for receptor-binding assays .
Q. Can computational models predict reactivity in novel reactions?
Yes. Molecular docking and DFT calculations can assess steric/electronic effects of the Boc-protected dihydroquinoline scaffold. For example:
- Crystal Data : Bond angles/torsions (e.g., C21–C22–C23 = 107.5°) inform conformational flexibility .
- Reactivity Descriptors : Fukui indices may predict electrophilic/nucleophilic sites for functionalization .
Methodological Considerations
Q. How to address low yields in scaled-up syntheses?
- Workup Optimization : Replace diethyl ether with methyl tert-butyl ether (MTBE) for better phase separation .
- Purification : Gradient elution (hexane:EtOAc from 15:1 to 4:1) improves resolution of byproducts .
Q. What analytical techniques differentiate regioisomers in derivatives?
- NOESY NMR : Correlates spatial proximity of protons to confirm substitution patterns.
- LC-MS/MS : Detects trace impurities (<0.5%) from competing reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
